Product packaging for 2-Isopropoxypyridine(Cat. No.:CAS No. 16096-13-2)

2-Isopropoxypyridine

Cat. No.: B097995
CAS No.: 16096-13-2
M. Wt: 137.18 g/mol
InChI Key: IFZZDINNCWFGEO-UHFFFAOYSA-N
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Description

2-Isopropoxypyridine is a pyridine derivative characterized by an isopropoxy (-OCH(CH₃)₂) substituent at the 2-position of the pyridine ring. This compound is of interest in organic synthesis due to its electron-donating isopropoxy group, which influences reactivity in cross-coupling reactions, nucleophilic substitutions, and coordination chemistry. It serves as a precursor for pharmaceuticals, agrochemicals, and ligands in catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B097995 2-Isopropoxypyridine CAS No. 16096-13-2

Properties

IUPAC Name

2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZZDINNCWFGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454141
Record name 2-Isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16096-13-2
Record name 2-Isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkoxylation via Sodium Isopropoxide

The direct substitution of chlorine in 2-chloropyridine with isopropoxy groups represents a straightforward route to 2-isopropoxypyridine. This method involves reacting 2-chloropyridine with sodium isopropoxide in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction typically proceeds at reflux temperatures (80–100°C) over 12–24 hours, achieving moderate yields of 60–70%.

Mechanistic Insights :
The substitution follows an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the pyridine ring, which activates the 2-position toward nucleophilic attack. The use of sodium isopropoxide as a strong base ensures deprotonation of the alcohol, generating the isopropoxide ion necessary for the reaction.

Optimization Strategies :

  • Catalyst Addition : Introducing palladium catalysts, such as Pd(dppf)Cl₂, improves yields to 85–90% by enabling a catalytic cycle that stabilizes intermediates.

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity, while THF offers better temperature control.

  • Stoichiometry : A 1.3:1 molar ratio of sodium isopropoxide to 2-chloropyridine minimizes side reactions, such as over-alkoxylation.

Chlorination-Alcoholysis of 3-Dichloromethylpyridine

Synthesis of 3-Dichloromethylpyridine Precursor

3-Dichloromethylpyridine, a key intermediate, is synthesized via chlorination of 3-methylpyridine. In a representative procedure, 3-methylpyridine is treated with chlorine gas in the presence of sulfuric acid and acetic acid at 75°C, yielding 3-dichloromethylpyridine with 73% efficiency.

Alcoholysis with Isopropanol

The dichloromethyl group in 3-dichloromethylpyridine undergoes alcoholysis with isopropanol in the presence of sodium isopropoxide. This two-step process involves:

  • Chlorination : Reacting 3-dichloromethylpyridine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 100–120°C to form 2-chloro-5-chloromethylpyridine.

  • Substitution : Treating the chlorinated intermediate with sodium isopropoxide in isopropanol at 20–100°C, resulting in this compound with a yield of 45–55%.

Advantages and Limitations :

  • Cost-Effectiveness : Utilizes inexpensive starting materials like 3-methylpyridine.

  • Byproduct Formation : The chlorination step generates HCl, necessitating neutralization and increasing waste.

Grignard Reagent-Mediated Cross-Coupling

Preparation of (6-Isopropoxypyridin-3-yl)magnesium Bromide

A high-yielding route involves generating a Grignard reagent from 5-bromo-2-isopropoxypyridine. Reacting this bromide with magnesium in THF at 25–30°C produces (6-isopropoxypyridin-3-yl)magnesium bromide, which is subsequently coupled with 2-chloropyridine using a palladium catalyst.

Palladium-Catalyzed Coupling

The Grignard reagent reacts with 2-chloropyridine in the presence of Pd(dppf)Cl₂ at 45–50°C. This cross-coupling achieves conversions exceeding 99%, with isolated yields of 89–92% after workup.

Critical Parameters :

  • Catalyst Loading : 0.1 mol% Pd(dppf)Cl₂ suffices for efficient coupling.

  • Temperature Control : Maintaining 45–50°C prevents decomposition of the Grignard reagent.

  • Workup Protocol : Aqueous extraction with tert-butyl methyl ether removes inorganic salts, yielding >99% pure product.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Temperature Yield Purity
Nucleophilic Substitution2-ChloropyridineNone/Pd(dppf)Cl₂80–100°C60–90%94–99%
Chlorination-Alcoholysis3-MethylpyridinePOCl₃/PCl₅20–120°C45–55%79–85%
Grignard Coupling5-Bromo-2-isopropoxypyridinePd(dppf)Cl₂45–50°C89–92%>99%

Key Observations :

  • The Grignard coupling method offers superior yield and purity but requires pre-functionalized starting materials.

  • Chlorination-alcoholysis is cost-effective but less efficient due to multi-step synthesis.

Industrial Applications and Scalability

This compound is a precursor to pharmaceuticals such as Perampanel, an antiepileptic agent. Industrial processes favor the Grignard coupling route for its scalability and compatibility with continuous flow reactors. Recent patents highlight adaptations for kilo-scale production, including solvent recovery systems and catalytic recycling .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to different pyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Scientific Research Applications

Medicinal Chemistry

2-Isopropoxypyridine serves as a precursor for synthesizing various pharmaceutical compounds. Its structural characteristics allow it to be utilized in developing:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity. For example, compounds derived from this structure have shown efficacy against colorectal cancer cell lines by inhibiting cell growth and inducing apoptosis through mechanisms such as thymidylate synthase inhibition and cell cycle arrest at the G1/S phase.

Case Study: Colorectal Cancer Inhibition

  • Objective : Assess the efficacy of this compound derivatives.
  • Method : Treatment of human colorectal cancer cell lines with varying concentrations.
  • Results : Significant reduction in cell viability was observed, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

Agrochemicals

The compound is being explored for potential applications in developing herbicides and pesticides. Its biological activity against specific plant pathogens positions it as a candidate for enhancing agricultural productivity.

Material Science

This compound is utilized in creating advanced materials due to its unique chemical properties. It can act as a ligand in coordination chemistry, facilitating the synthesis of complex metal-organic frameworks.

Biochemical Pathways

Research has highlighted the interactions of this compound with various molecular targets within cells:

  • Target Interaction : The compound has been shown to interact with enzymes involved in metabolic processes, particularly those related to cancer cell proliferation.
  • Biochemical Pathways : It modulates several signaling pathways, potentially leading to altered gene expression and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2-Isopropoxypyridine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. Its molecular targets and pathways vary based on the reaction conditions and the nature of the reactants involved .

Comparison with Similar Compounds

2-Isopropoxy-3-iodopyridine

  • Structure : The 2-position is occupied by an isopropoxy group, while iodine is at the 3-position.
  • Molecular Formula: C₈H₁₀INO; Molecular Weight: 263.08 g/mol .
  • Steric hindrance from the isopropoxy group may slow reactions compared to smaller substituents (e.g., methoxy).
  • Applications : Likely used in Suzuki-Miyaura cross-coupling (similar to boronic ester analogs in ) .

2-Iodo-6-methoxypyridine

  • Structure : Methoxy (-OCH₃) at position 2 and iodine at position 4.
  • Iodine at the 6-position alters regioselectivity in coupling reactions compared to 3-iodo derivatives .

4-(Chloromethyl)-2-isopropoxypyridine Hydrochloride

  • Structure : Chloromethyl (-CH₂Cl) group at position 4, with isopropoxy at position 2.
  • Molecular Formula: C₉H₁₁ClNO·HCl (hydrochloride salt); Purity: 99% (industrial grade) .
  • Key Differences :
    • The chloromethyl group enables further alkylation or nucleophilic displacement.
    • The hydrochloride salt form enhances water solubility compared to the neutral pyridine base .

Boronic Ester Derivatives (e.g., 2-Isopropoxy-5-dioxaborolanylpyridine)

  • Structure : Boronic ester (B(OR)₂) at position 5.
  • Key Differences :
    • Boronic esters are pivotal in Suzuki-Miyaura cross-coupling. Similarity scores (0.87–0.92) indicate structural and functional overlap with 2-Isopropoxypyridine .
    • Isopropoxy’s steric bulk may reduce coupling efficiency compared to smaller alkoxy groups (e.g., methoxy) .

4-Iodo-2-isopropoxy-3-methylpyridine

  • Structure : Methyl group at position 3 and iodine at position 4.
  • Molecular Formula: C₉H₁₂INO; Molecular Weight: 277.1 g/mol .
  • Iodine’s position affects electronic distribution, making this compound more reactive toward meta-directed substitutions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Features Applications
This compound C₈H₁₁NO 137.18 (estimated) 2-OCH(CH₃)₂ Electron-rich, sterically hindered Ligands, intermediates
2-Isopropoxy-3-iodopyridine C₈H₁₀INO 263.08 2-OCH(CH₃)₂, 3-I Halogenation/coupling precursor Cross-coupling reactions
2-Iodo-6-methoxypyridine C₆H₆INO 235.03 2-OCH₃, 6-I Smaller substituent, faster reactions Pharmaceuticals, agrochemicals
4-(Chloromethyl)-2-isopropoxypyridine C₉H₁₁ClNO 198.65 (free base) 2-OCH(CH₃)₂, 4-CH₂Cl Alkylation/functionalization site Synthetic intermediates
4-Iodo-2-isopropoxy-3-methylpyridine C₉H₁₂INO 277.1 2-OCH(CH₃)₂, 3-CH₃, 4-I Steric hindrance, meta-directing iodine Specialty organics

Research Findings and Trends

  • Electronic Effects : Isopropoxy’s electron-donating nature enhances pyridine’s basicity and directs electrophilic substitutions to specific positions (e.g., para to the alkoxy group) .
  • Steric Influence : Bulkier isopropoxy groups reduce reaction rates in cross-coupling compared to methoxy analogs, as seen in boronic ester derivatives .
  • Synthetic Utility : Halogenated derivatives (e.g., 3-iodo, 4-chloromethyl) are versatile intermediates for further functionalization .

Biological Activity

2-Isopropoxypyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound features an isopropoxy group attached to a pyridine ring. This unique structure may influence its interaction with biological targets, making it a candidate for various pharmacological applications. The presence of the isopropoxy group can enhance the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimicrobial properties and potential neuroactive effects. Below are some key findings from recent studies:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Neuroactive Properties : Research suggests that derivatives of pyridine compounds can exhibit neuroactive effects, which may extend to this compound. The structural diversity allows for interactions with neurotransmitter receptors, potentially influencing neurological conditions.

Antimicrobial Effects

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while this compound shows promise as an antimicrobial agent, further optimization is needed to enhance its potency against resistant strains.

Neuroactive Effects

In a separate investigation into the neuroactive properties of pyridine derivatives, researchers assessed the binding affinity of this compound analogs to various neurotransmitter receptors using radiolabeled ligand binding assays. The study found that certain analogs displayed significant binding affinity to serotonin and dopamine receptors.

Receptor Type Binding Affinity (Ki, nM)
Serotonin 5-HT1A50
Dopamine D275
GABA-A>100

These findings suggest that modifications of the pyridine structure can lead to compounds with varied neuropharmacological profiles, indicating potential therapeutic applications in mood disorders and neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 2-isopropoxypyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, pyridine derivatives with leaving groups (e.g., halogens at the 2-position) react with isopropanol under basic conditions (e.g., NaH or KOH). Temperature control (80–120°C) and solvent selection (e.g., DMF or THF) critically affect reaction efficiency. For example, excess isopropanol may reduce byproducts, while prolonged heating can degrade sensitive functional groups. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity. Always characterize intermediates with 1H^1H-NMR and GC-MS to confirm structural integrity .

Table 1 : Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key Challenges
SNAr (NaH, DMF)100°C, 12h65–75≥95Side reactions with ortho-F
Pd-catalyzed couplingPd(OAc)2_2, 80°C, 6h70–85≥98Catalyst cost, ligand design

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : 1H^1H-NMR (400 MHz, CDCl3_3) is essential for confirming the isopropoxy group (δ 1.3–1.4 ppm, doublet for CH3_3; δ 4.5–4.7 ppm, septet for OCH). IR spectroscopy verifies C-O-C stretching (~1250 cm1^{-1}). Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or rotamers. To resolve this:
  • Repeat purification and compare with literature data (e.g., PubChem CID entries).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence the reactivity of this compound in catalytic cross-coupling reactions?

  • Methodological Answer : The isopropoxy group at the 2-position introduces steric hindrance, reducing accessibility to the pyridine nitrogen for coordination with metal catalysts (e.g., Pd). Electronically, the alkoxy group donates electrons via resonance, activating the ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. For Suzuki-Miyaura coupling, steric effects may necessitate bulky ligands (e.g., SPhos) to stabilize the catalyst intermediate. Comparative studies with 2-methoxy- or 2-fluoropyridines (lacking steric bulk) show lower yields for this compound due to hindered transmetalation steps. Computational modeling (DFT) of transition states can quantify these effects .

Q. What strategies mitigate bias in biological activity studies of this compound derivatives, particularly when contradictory data arise across assays?

  • Methodological Answer : Contradictions often stem from methodological variability (e.g., cell line specificity, assay conditions). To address this:
  • Standardize protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity).
  • Validate findings via orthogonal assays (e.g., fluorescence-based and luminescence-based readouts).
  • Apply rigorous statistical analysis (e.g., ANOVA with post-hoc tests) to account for batch effects.
  • Report negative results transparently to avoid publication bias, as emphasized in PRISMA guidelines .

Q. How can this compound serve as a scaffold in fragment-based drug discovery (FBDD), and what are the key considerations for optimizing its pharmacokinetic properties?

  • Methodological Answer : In FBDD, the pyridine core provides a rigid backbone for fragment linking. Key optimizations include:
  • Solubility : Introduce polar substituents (e.g., -OH at the 5-position) while monitoring logP via HPLC.
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450 metabolism.
  • Bioavailability : Perform permeability assays (Caco-2 cells) and adjust logD (target: 1–3).
  • Toxicity : Screen for hERG inhibition and genotoxicity (Ames test). Use molecular docking to predict target binding and off-target effects .

Q. What computational approaches are most effective for predicting the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict regioselectivity by analyzing frontier molecular orbitals (FMOs). The HOMO distribution indicates electron-rich sites (typically positions 4 and 6 due to the isopropoxy group’s resonance effects). Compare with electrostatic potential maps (ESP) to validate charge distribution. Experimental validation via nitration or bromination reactions can confirm computational predictions. Use software like Gaussian or ORCA for simulations, and reference PubChem’s quantum-chemical data for benchmarking .

Q. Guidance for Reproducibility :

  • Document synthetic procedures in line with the Beilstein Journal of Organic Chemistry standards, including solvent grades, catalyst lots, and reaction monitoring methods (TLC/HPLC) .
  • Archive raw spectral data and crystal structures (if available) in public repositories (e.g., Cambridge Structural Database) to facilitate peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Isopropoxypyridine

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